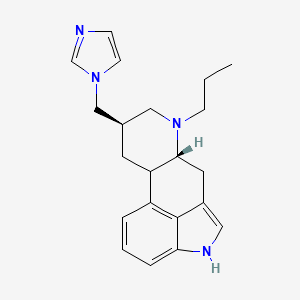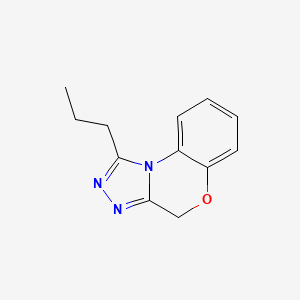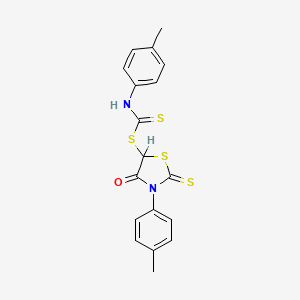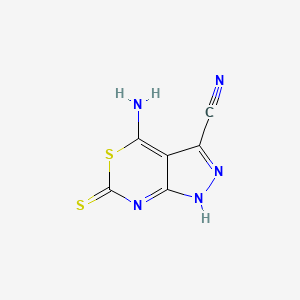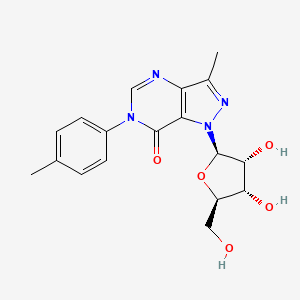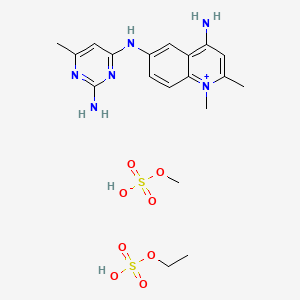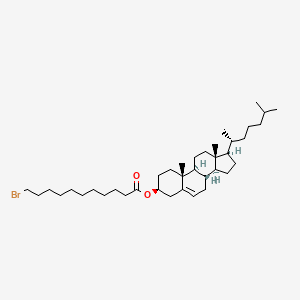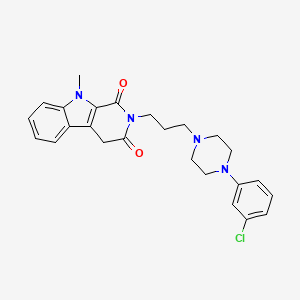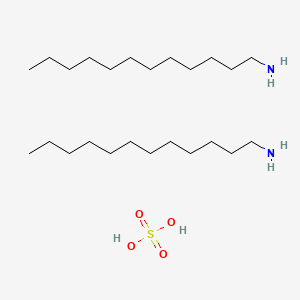
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one is an organic compound with a complex structure that includes a benzylidene group, a hydroxy(oxido)amino group, and a tetrahydrobenzo(a)cycloheptenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one can be achieved through a multi-step process. One common method involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This transformation likely involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization in one pot, highlighting the high efficiency, regioselectivity, and step-economy of this protocol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
Similar Compounds
5H-Dibenzo[a,d]cyclohepten-5-one oxime: A structurally related compound with similar chemical properties.
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one: Another related compound with a similar core structure.
Uniqueness
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one is unique due to the presence of the hydroxy(oxido)amino group and the benzylidene moiety, which confer distinct chemical reactivity and potential biological activity compared to its similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
52223-78-6 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(6E)-6-[(2-nitrophenyl)methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one |
InChI |
InChI=1S/C18H15NO3/c20-18-15(9-5-8-13-6-1-3-10-16(13)18)12-14-7-2-4-11-17(14)19(21)22/h1-4,6-7,10-12H,5,8-9H2/b15-12+ |
InChI Key |
DQBUWUODVGZKAI-NTCAYCPXSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C1 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


